molecular formula C19H21N3O5 B10978492 3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[4-(4-Nitrophenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10978492
M. Wt: 371.4 g/mol
InChI Key: RVRXKNMUJNHZMO-UHFFFAOYSA-N
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Description

3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[221]hept-5-ene-2-carboxylic acid core This can be achieved through Diels-Alder reactions, which are known for forming bicyclic structures efficiently

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, altering their activity. The piperazine moiety may also play a role in modulating biological pathways, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

What sets 3-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID apart is its unique bicyclic structure combined with the nitrophenyl and piperazine groups. This combination provides distinct chemical and biological properties not found in simpler compounds like phenylboronic acids.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)piperazine-1-carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C19H21N3O5/c23-18(16-12-1-2-13(11-12)17(16)19(24)25)21-9-7-20(8-10-21)14-3-5-15(6-4-14)22(26)27/h1-6,12-13,16-17H,7-11H2,(H,24,25)

InChI Key

RVRXKNMUJNHZMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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